4-Bromo-1-cyclopropyl-3-methylpyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Modern Synthetic Organic Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement confers upon them a stable, electron-rich structure that is amenable to various chemical transformations. The pyrazole core is a cornerstone in the development of a vast number of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov
In medicinal chemistry, the pyrazole motif is present in numerous FDA-approved drugs, including the anti-inflammatory drug celecoxib, the erectile dysfunction treatment sildenafil, and several modern anticancer agents like ibrutinib (B1684441) and ruxolitinib. nih.govresearchgate.net The metabolic stability of the pyrazole ring and its ability to participate in hydrogen bonding and other interactions with biological targets make it a highly desirable component in drug design. nih.govresearchgate.net Researchers have successfully developed pyrazole-containing compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.net
Overview of Halogenated Pyrazole Derivatives in Advanced Chemical Research
The introduction of a halogen atom onto a heterocyclic ring is a powerful strategy in synthetic organic chemistry. sigmaaldrich.com Halogenated heterocycles, particularly those containing bromine or chlorine, serve as versatile intermediates or building blocks. sigmaaldrich.com The carbon-halogen bond acts as a "synthetic handle," providing a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through various catalytic cross-coupling reactions.
Specifically, halogenated pyrazoles are key precursors in the synthesis of highly functionalized pyrazole derivatives. The halogen, often positioned at the C4 position of the pyrazole ring, is readily displaced or utilized in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. researchgate.netacs.orgrsc.org This allows chemists to introduce a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby creating libraries of novel compounds for biological screening or materials science applications. rsc.org This strategic functionalization is crucial for tuning the electronic properties, lipophilicity, and steric profile of the final molecule to optimize its function.
Structural Specificity and Unique Substitution Pattern of 4-Bromo-1-cyclopropyl-3-methylpyrazole
Pyrazole Core : The central pyrazole ring provides a stable aromatic platform.
4-Bromo Substituent : This is the key reactive site of the molecule. The bromine atom at the 4-position is sufficiently activated for use in a variety of palladium-catalyzed cross-coupling reactions, making it the primary point for molecular elaboration. acs.orgrsc.org
1-Cyclopropyl Group : The cyclopropyl (B3062369) group attached to the N1 nitrogen is a feature of significant interest in medicinal chemistry. This small, strained ring can enhance metabolic stability and improve binding affinity to biological targets by introducing conformational rigidity. Its three-dimensional nature is increasingly utilized in fragment-based drug discovery to explore chemical space more effectively. whiterose.ac.uk
3-Methyl Group : The methyl group at the C3 position influences the electronic environment of the pyrazole ring and can provide steric hindrance that may direct the regioselectivity of certain reactions.
This specific arrangement of a reactive bromo group, a metabolically interesting cyclopropyl moiety, and a modifying methyl group makes this compound a highly valuable and specialized intermediate in targeted organic synthesis.
| Property | Value |
|---|---|
| CAS Number | 1151802-23-1 sigmaaldrich.comchemsrc.com |
| Molecular Formula | C7H9BrN2 |
| Molecular Weight | 201.07 g/mol |
| Boiling Point | 258.6±13.0 °C at 760 mmHg sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
Research Scope and Objectives for Investigations into this compound
The primary research objective for a molecule like this compound is its application as a versatile building block in the synthesis of novel, high-value compounds. whiterose.ac.ukmdpi.com Investigations involving this compound are typically focused on its synthetic transformations rather than its intrinsic biological activity.
The main research goals include:
Exploitation in Cross-Coupling Reactions : A major focus is to utilize the 4-bromo position to participate in Suzuki, Stille, Negishi, and other cross-coupling reactions. This allows for the attachment of diverse molecular fragments, leading to the rapid generation of compound libraries. rsc.orgcapes.gov.br
Synthesis of Bioactive Molecules : Researchers use this compound as an intermediate in multi-step syntheses targeting new potential drugs or agrochemicals. For instance, it has been identified as a reactant in the synthesis of c-Met kinase inhibitors for cancer treatment. chemicalbook.com
Development of New Synthetic Methodologies : The unique substitution pattern can be used to explore and develop new regioselective reaction protocols on the pyrazole scaffold.
Ultimately, the value of this compound lies in its potential to be transformed into more complex and functionally rich molecules designed for specific applications in medicine and industry.
| Reaction Type | Description | Typical Reagents |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms a new C-C bond by coupling with a boronic acid or ester. rsc.org | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) |
| Heck Coupling | Forms a C-C bond by coupling with an alkene. | Alkene, Pd catalyst, base |
| Sonogashira Coupling | Forms a C-C bond by coupling with a terminal alkyne. | Alkyne, Pd catalyst, Cu(I) co-catalyst, base |
| Buchwald-Hartwig Amination | Forms a C-N bond by coupling with an amine. researchgate.net | Amine, Pd catalyst, base |
| Stille Coupling | Forms a C-C bond by coupling with an organostannane compound. researchgate.net | Organotin reagent, Pd catalyst |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-cyclopropyl-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-7(8)4-10(9-5)6-2-3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKFVHYJDVPMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 1 Cyclopropyl 3 Methylpyrazole
Classical and Contemporary Approaches to Substituted Pyrazoles
The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with the Knorr pyrazole (B372694) synthesis, first reported in 1883, remaining a cornerstone of pyrazole formation. This and other methods provide the foundation for creating the 4-bromo-3-methylpyrazole scaffold, which is the immediate precursor to the target compound.
Cyclocondensation Reactions for Pyrazole Core Formation
The most prevalent method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This versatile reaction allows for the introduction of various substituents onto the pyrazole core by selecting appropriately substituted starting materials.
The reaction between a hydrazine and a 1,3-dicarbonyl compound is a robust method for forming the pyrazole ring. In the context of synthesizing the precursor to 4-Bromo-1-cyclopropyl-3-methylpyrazole, the key starting materials would be a hydrazine and a suitably substituted 1,3-diketone. For the 3-methylpyrazole (B28129) core, acetylacetone (B45752) (2,4-pentanedione) is a common and readily available starting material. The reaction with hydrazine hydrate (B1144303) would yield 3,5-dimethylpyrazole. To obtain the desired 3-methyl substitution pattern, a subsequent functionalization or a more complex starting material would be necessary.
A plausible pathway involves the use of a brominated 1,3-dicarbonyl compound. For instance, the cyclocondensation of 3-bromo-2,4-pentanedione with hydrazine would theoretically lead to 4-bromo-3,5-dimethylpyrazole. However, controlling the regioselectivity of this reaction can be challenging.
Alternatively, the synthesis can commence with the formation of 3-methyl-1H-pyrazole, which is then subjected to bromination. The Vilsmeier-Haack reaction on hydrazones can also be employed to generate formylated pyrazoles, which can be further modified.
A one-pot synthesis of 4-bromopyrazole derivatives has been reported, which involves the reaction of 1,3-diketones and arylhydrazines with N-bromosaccharin in the presence of silica (B1680970) gel-supported sulfuric acid under solvent-free conditions, affording excellent yields. mdpi.com
| Reactants | Product | Conditions | Yield | Reference |
| Acetylacetone, Phenylhydrazine, N-Bromosaccharin | 4-Bromo-3,5-dimethyl-1-phenylpyrazole | H2SO4/SiO2, Solvent-free, 7 min | Excellent | mdpi.com |
| Benzoylacetone, Arylhydrazines, N-Bromosaccharin | 4-Bromo-5-methyl-1-aryl-3-phenylpyrazole | H2SO4/SiO2, Solvent-free | High | mdpi.com |
| 1,1,1-Trifluoropentane-2,4-dione, Arylhydrazines, N-Bromosaccharin | 4-Bromo-5-methyl-1-aryl-3-(trifluoromethyl)pyrazole | H2SO4/SiO2, Solvent-free | High | mdpi.com |
Table 1: Examples of One-Pot Synthesis of 4-Bromopyrazoles
When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two regioisomers is possible. The control of regioselectivity is a critical aspect of pyrazole synthesis. Factors influencing the regiochemical outcome include the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.
For the synthesis of a 1,3-disubstituted pyrazole, such as 1-cyclopropyl-3-methylpyrazole, two main strategies can be envisioned. The first involves the reaction of a 1,3-dicarbonyl compound with cyclopropylhydrazine (B1591821). The second, and often more practical approach, is to first synthesize the 3-methyl-1H-pyrazole and then introduce the cyclopropyl (B3062369) group at the N1 position. This latter strategy avoids potential issues with the stability and availability of cyclopropylhydrazine.
The regioselectivity of the initial cyclocondensation can often be directed by the steric and electronic properties of the substituents. For instance, in the reaction of an unsymmetrical β-ketoester with a substituted hydrazine, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl group of the ketoester.
Strategic Introduction of Cyclopropyl Moiety at N1
Once the 4-bromo-3-methyl-1H-pyrazole precursor is obtained, the final step is the introduction of the cyclopropyl group at the N1 position. This is typically achieved through an N-alkylation reaction.
N-alkylation of pyrazoles is a common transformation that can be achieved using a variety of alkylating agents and reaction conditions. For the introduction of a cyclopropyl group, reagents such as cyclopropyl bromide, cyclopropyl iodide, or cyclopropyl tosylate can be employed in the presence of a base. The choice of base and solvent is crucial for achieving high yields and regioselectivity. Common bases include sodium hydride, potassium carbonate, and cesium carbonate, while solvents like dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF) are frequently used.
The regioselectivity of N-alkylation of unsymmetrical pyrazoles is influenced by both steric and electronic factors. In general, alkylation tends to occur at the less sterically hindered nitrogen atom. For 4-bromo-3-methyl-1H-pyrazole, the N1 and N2 positions are electronically distinct. The presence of the methyl group at C3 and the bromo group at C4 will influence the electron density at the adjacent nitrogen atoms, thereby affecting the site of alkylation.
A recent development in N-cyclopropylation is the use of copper-catalyzed hydroamination of cyclopropenes with pyrazoles. This method has been shown to proceed with high regio-, diastereo-, and enantiocontrol, favoring the more sterically hindered nitrogen of the pyrazole. escholarship.orgescholarship.org This approach offers a novel and potentially highly selective route to N-cyclopropyl pyrazoles.
| Pyrazole Substrate | Cyclopropylation Method | Regioselectivity | Reference |
| Unsymmetric pyrazoles | Copper-catalyzed hydroamination with cyclopropenes | N2:N1 > 20:1 (favoring more hindered nitrogen) | escholarship.orgescholarship.org |
Table 2: Regioselective N-Cyclopropylation of Pyrazoles
Another method for N-cyclopropylation involves the copper-promoted reaction of pyrazoles with cyclopropylboronic acid, a variant of the Ullmann condensation. wikipedia.org This reaction typically requires a copper catalyst, a ligand, and a base.
While less common, it is theoretically possible to introduce the cyclopropyl group during the initial pyrazole ring formation. This would involve the use of cyclopropylhydrazine as the hydrazine component in the cyclocondensation reaction with a suitable 1,3-dicarbonyl precursor. However, the synthesis and handling of cyclopropylhydrazine can be challenging, making the sequential approach of forming the pyrazole ring followed by N-alkylation the more prevalent and practical strategy.
Incorporation of Methyl Group at C3
The regioselective introduction of a methyl group at the C3 position of the pyrazole ring is a critical step that is typically addressed during the initial ring-forming reaction.
The most established method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.org To achieve the 1-cyclopropyl-3-methylpyrazole core, the key precursors are cyclopropylhydrazine and an unsymmetrical 1,3-dicarbonyl compound that can provide the methyl group at the desired position. A suitable precursor for this purpose is a β-ketoester, such as ethyl acetoacetate (B1235776).
The reaction between a substituted hydrazine and a non-symmetrical 1,3-dicarbonyl compound can, in principle, yield two different regioisomers. beilstein-journals.org In the case of cyclopropylhydrazine and ethyl acetoacetate, the initial nucleophilic attack can occur from either of the two non-equivalent nitrogen atoms of the hydrazine onto either of the two carbonyl groups of the β-ketoester, potentially leading to a mixture of 1-cyclopropyl-3-methyl-5-pyrazolone and the desired 1-cyclopropyl-5-methyl-3-pyrazolone intermediate, which upon further reaction would yield the corresponding pyrazoles.
Research has shown that controlling the regioselectivity of this condensation is a significant challenge. conicet.gov.ar The outcome is influenced by several factors, including the steric and electronic properties of the substituents on both reactants and the reaction conditions. Studies on the synthesis of N-methylpyrazoles have demonstrated that traditional solvents like ethanol (B145695) often result in low regioselectivity, producing mixtures of isomers that can be difficult to separate. conicet.gov.ar
To overcome this, significant improvements in regioselectivity have been achieved by altering the reaction solvent. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar These solvents, through their unique hydrogen-bonding properties, can stabilize specific transition states, thereby directing the cyclization to preferentially form one regioisomer over the other. This approach provides a more efficient and direct route to the desired 1-cyclopropyl-3-methylpyrazole scaffold.
Table 1: Solvent Effect on Regioselectivity in Pyrazole Formation The following interactive table illustrates the impact of solvent choice on the ratio of regioisomers formed during the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-diketones. Data is generalized from findings reported in the literature. conicet.gov.ar
| Solvent | Typical Regioisomeric Ratio (3-Methyl vs. 5-Methyl) |
| Ethanol | Low selectivity (e.g., ~1:1.3) |
| 2,2,2-Trifluoroethanol (TFE) | High selectivity for the 3-methyl isomer |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Very high selectivity for the 3-methyl isomer |
The introduction of a methyl group onto a pre-formed pyrazole ring, known as post-cyclization methylation, is a complex task. The challenge lies in achieving C-methylation at the C3 position, as the pyrazole ring possesses multiple potential sites for reaction. The two nitrogen atoms of the pyrazole ring are nucleophilic, making N-methylation a common and often competing reaction. acs.org In fact, achieving selective N-methylation of pyrazoles is a persistent challenge in itself due to the similar reactivity of the two adjacent nitrogen atoms. acs.org
Direct C-H methylation of the pyrazole ring at the C3 position is not a commonly employed synthetic strategy. The C-H bonds of the pyrazole ring, particularly at C3 and C5, are generally less reactive towards typical electrophilic methylating agents (like methyl iodide) compared to the nitrogen atoms. Recent advances in organic synthesis have explored transition-metal-catalyzed C-H functionalization as a method to directly install alkyl groups onto heterocyclic rings. rsc.org For instance, palladium-catalyzed methods have been developed for the ortho-methylation of arenes bearing a pyrazole directing group. rsc.org However, these methods are specialized, often require specific directing groups, and are not considered standard procedures for the synthesis of simple 3-methylpyrazoles.
Due to the high propensity for N-alkylation and the relative inertness of the C3-H bond, synthetic strategies overwhelmingly favor incorporating the C3-methyl group during the initial ring-forming cyclocondensation reaction as described in section 2.1.3.1. This precursor-based approach provides a more reliable and regioselective route to the 1-cyclopropyl-3-methylpyrazole scaffold.
Direct Bromination Strategies at Pyrazole C4 Position
Once the 1-cyclopropyl-3-methylpyrazole core is synthesized, the final step is the introduction of a bromine atom at the C4 position. This is typically achieved through direct bromination, taking advantage of the inherent electronic properties of the pyrazole ring.
The pyrazole ring is an aromatic heterocycle that is susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and, therefore, the most reactive site for such reactions. researchgate.netnih.gov This high regioselectivity allows for the direct and efficient bromination of the 1-cyclopropyl-3-methylpyrazole precursor.
A variety of brominating agents can be used for this transformation. N-Bromosuccinimide (NBS) is a widely used reagent that is convenient to handle and provides a source of electrophilic bromine. wikipedia.orgmanac-inc.co.jporganic-chemistry.org The reaction is typically carried out in an organic solvent, and under mild conditions, it proceeds with high yield and selectivity for the C4 position. researchgate.net Other reagents, such as elemental bromine (Br₂), can also be employed, often in solvents like acetic acid or chloroform. researchgate.net
Table 2: Common Conditions for Electrophilic Bromination of Pyrazoles This interactive table summarizes typical reagents and conditions for the C4-bromination of pyrazole derivatives.
| Brominating Agent | Solvent(s) | Typical Conditions |
| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | 0 °C to Room Temperature |
| Bromine (Br₂) | Acetic Acid, Chloroform, Water | Room Temperature |
As an alternative to traditional chemical reagents, electrochemical methods offer a green and efficient approach to the bromination of pyrazoles. rsc.org This technique avoids the use of hazardous and corrosive brominating agents like elemental bromine. researchgate.net In a typical electrochemical setup, the pyrazole substrate is subjected to constant-current electrolysis in an undivided cell. researchgate.net
The reaction is conducted in the presence of a simple bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), which serves as both the bromine source and the supporting electrolyte. osi.lv During electrolysis, the bromide ion is oxidized at the anode to generate bromine (Br₂) in situ. This electrochemically generated bromine then acts as the electrophile, reacting selectively with the pyrazole at the C4 position. researchgate.net The conditions are generally mild, and the reactions proceed without the need for chemical oxidants, making it an environmentally benign process. researchgate.netresearchgate.net This method has been shown to be effective for a range of N-substituted and N-unsubstituted pyrazoles. osi.lv
The high regioselectivity observed in the bromination of pyrazoles at the C4 position is a direct consequence of the electronic distribution within the aromatic ring. The pyrazole ring contains two nitrogen atoms: the N1 nitrogen (bearing the cyclopropyl group) is considered "pyrrole-like" and is electron-donating, while the N2 nitrogen is "pyridine-like" and is electron-withdrawing.
This electronic arrangement results in the highest electron density being localized at the C4 carbon atom, making it the most nucleophilic position and the most susceptible to attack by an electrophile (Br⁺). nih.govreddit.com The mechanism proceeds via the formation of a cationic intermediate known as a Wheland intermediate or arenium ion. Attack at the C4 position results in a resonance-stabilized intermediate where the positive charge can be delocalized without involving the electronegative "pyridine-like" N2 nitrogen in bearing the positive charge directly. In contrast, attack at the C3 or C5 positions would lead to less stable intermediates. reddit.com The subsequent loss of a proton from the C4 position re-establishes the aromaticity of the ring, yielding the final 4-bromopyrazole product.
Advanced and Sustainable Synthetic Techniques
Modern organic synthesis emphasizes the development of environmentally benign and efficient protocols. For a target molecule like this compound, techniques such as transition-metal catalysis, multicomponent reactions, flow chemistry, and microwave-assisted synthesis offer significant advantages over classical methods. These approaches can reduce reaction times, minimize waste, and provide access to complex molecular architectures in fewer steps.
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of pyrazole synthesis, these methods can be applied either to construct the pyrazole ring itself or to functionalize a pre-existing pyrazole core. rsc.orgelsevierpure.com Direct C-H functionalization, in particular, has emerged as a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net
For the synthesis of this compound, a potential strategy involves the direct C-H bromination of a 1-cyclopropyl-3-methylpyrazole precursor. Catalytic systems based on palladium (Pd), copper (Cu), or rhodium (Rh) are often employed for such transformations. The N2 nitrogen of the pyrazole ring can act as a directing group, guiding the catalyst to functionalize the adjacent C5 position. researchgate.net However, achieving regioselectivity at the C4 position often requires different strategies, such as electrophilic aromatic substitution, where the pyrazole ring's inherent nucleophilicity at C4 is exploited. researchgate.net
Alternatively, transition-metal-catalyzed cross-coupling reactions represent a versatile approach. A pre-functionalized pyrazole, such as a 4-iodo or 4-triflate pyrazole, could be coupled with a bromine source. More commonly, the pyrazole ring is constructed via a catalyzed cyclization reaction. For instance, a copper-catalyzed three-component reaction of an enaminone, a hydrazine, and an aryl halide can yield fully substituted pyrazoles. beilstein-journals.org Adapting this to the target molecule would involve using cyclopropylhydrazine as one of the components.
Table 1: Comparison of Catalytic Systems for Pyrazole Functionalization
| Catalyst System | Reaction Type | Key Advantages | Potential Application for Target Compound |
|---|---|---|---|
| Palladium (Pd) complexes | C-H Arylation/Halogenation | High efficiency, broad substrate scope. | Direct C4-bromination of 1-cyclopropyl-3-methylpyrazole. |
| Copper (Cu) salts | Cycloaddition/Coupling | Low cost, versatile for C-N and C-C bond formation. beilstein-journals.org | [3+2] cycloaddition to form the pyrazole ring. mdpi.com |
| Rhodium (Rh) complexes | C-H Activation | High regioselectivity, functional group tolerance. | Directed C-H functionalization at a specific position. |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgmdpi.com This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing solvent use, and saving time and energy. mdpi.comnih.gov
The synthesis of pyrazole derivatives is well-suited for MCR strategies. A common MCR for pyrazoles involves the condensation of a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde. rsc.org For the specific synthesis of this compound, a hypothetical four-component reaction could be envisioned. This might involve:
Cyclopropylhydrazine
A β-ketoester like ethyl acetoacetate (to provide the methyl group at C3)
An aldehyde
A bromine source (e.g., N-Bromosuccinimide)
The reaction would proceed through a series of steps including condensation, cyclization, and subsequent bromination to yield the target structure. The order of reactions and the choice of catalyst are crucial for controlling the outcome and achieving high yields. nih.govrsc.org MCRs often lead to the formation of complex structures, such as pyrano[2,3-c]pyrazoles, but the core pyrazole synthesis component is highly adaptable. mdpi.comnih.gov
Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers numerous advantages over traditional batch processing. mdpi.com These benefits include superior control over reaction parameters (temperature, pressure, and time), enhanced safety for handling hazardous intermediates, and improved scalability. galchimia.comthieme-connect.com
The synthesis of pyrazoles has been successfully translated to continuous-flow systems. mdpi.comrsc.org For example, a two-stage flow process can be used where an enaminone is formed in the first reactor coil, which then reacts with a hydrazine in a second reactor to generate the pyrazole ring. galchimia.com This methodology significantly reduces reaction times from hours to minutes. mdpi.com
Applying this to this compound could involve a multi-step flow synthesis:
Module 1: Formation of a suitable 1,3-dicarbonyl precursor.
Module 2: Cyclization with cyclopropylhydrazine to form the pyrazole ring (1-cyclopropyl-3-methylpyrazole).
Module 3: In-line bromination using a suitable brominating agent mixed into the stream.
This telescoped, assembly-line approach allows for the rapid synthesis and modification of the pyrazole core, enabling the creation of diverse derivatives for screening purposes. mit.edu The precise control offered by flow reactors is particularly advantageous for managing exothermic reactions like bromination, thereby improving safety and product selectivity. thieme-connect.com
Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. researchgate.netbenthamdirect.com By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgdergipark.org.trdergipark.org.tr
The synthesis of pyrazoles is frequently enhanced by microwave irradiation. researchgate.netbenthamdirect.com Cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazines that might take several hours under reflux can often be completed in a matter of minutes in a microwave reactor. dergipark.org.tr These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net
For the synthesis of this compound, a microwave-assisted protocol could be applied to the key cyclocondensation step. A mixture of a suitable diketone precursor and cyclopropylhydrazine could be irradiated for a few minutes to form the pyrazole ring. A subsequent microwave-assisted bromination step could then be performed to install the bromine atom at the C4 position. The efficiency of microwave heating can be particularly beneficial for driving reactions to completion quickly, which can be crucial when dealing with sensitive reagents or products. rsc.org
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is a critical step in developing any synthetic protocol to ensure maximum yield, purity, and cost-effectiveness. For the synthesis of this compound, several parameters would need to be systematically varied, regardless of the chosen synthetic technique.
A hypothetical optimization study for a key reaction step, such as the cyclocondensation to form the pyrazole ring, would investigate the following variables:
Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants. Alcohols (ethanol, methanol), polar aprotics (DMF, DMSO), or even water could be tested.
Catalyst: If the reaction is catalyzed (e.g., by an acid or a transition metal), the type and loading of the catalyst would be optimized.
Temperature: The reaction temperature is a crucial parameter. While higher temperatures often increase reaction rates, they can also lead to side product formation.
Reaction Time: The duration of the reaction must be sufficient for completion but not so long that product degradation occurs.
Stoichiometry: The molar ratio of the reactants should be optimized to ensure complete conversion of the limiting reagent without using an excessive amount of others.
The following table illustrates a hypothetical optimization of a key synthetic step for a pyrazole derivative, demonstrating how systematic variation of conditions can lead to an improved yield. researchgate.net
Table 2: Hypothetical Optimization for Pyrazole Synthesis
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | None | 80 | 12 | 45 |
| 2 | Toluene | Acetic Acid (10) | 110 | 8 | 62 |
| 3 | DMF | Acetic Acid (10) | 100 | 6 | 75 |
| 4 | DMF | p-TSA (5) | 100 | 4 | 88 |
| 5 | DMF | p-TSA (5) | 120 | 4 | 85 (decomposition noted) |
| 6 | DMF | p-TSA (5) | 100 | 4 | 88 |
This table is illustrative and based on general optimization principles for pyrazole synthesis. researchgate.net
Through such systematic investigation, optimal conditions are identified (as shown in Entry 6), providing a robust and high-yielding protocol for the synthesis of the target compound.
Reactivity and Reaction Mechanisms of 4 Bromo 1 Cyclopropyl 3 Methylpyrazole
Intrinsic Reactivity Profile of the Pyrazole (B372694) Ring System
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape that dictates its reactivity towards both electrophiles and nucleophiles.
The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The position of electrophilic attack is highly regioselective. Electron density mapping reveals that the C4 position of the pyrazole ring possesses the highest electron density. quora.com This is due to the combined electron-donating effects of the two nitrogen atoms. As a result, electrophiles preferentially attack the C4 position. quora.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comyoutube.com In the case of 4-bromo-1-cyclopropyl-3-methylpyrazole, the C4 position is already occupied by a bromine atom. Therefore, further electrophilic substitution at this position is unlikely unless a dehalogenation-electrophilic substitution sequence occurs under specific conditions.
The pyrazole ring also exhibits nucleophilic character, primarily at the nitrogen atoms. The N2 nitrogen, with its lone pair of electrons in an sp² hybrid orbital, is the more basic and nucleophilic of the two nitrogens. nih.gov However, in this compound, the N1 position is already substituted with a cyclopropyl (B3062369) group, precluding direct nucleophilic attack at this site.
Chemical Transformations Involving the C4-Bromo Substituent
The bromine atom at the C4 position is a key functional handle that enables a wide range of chemical transformations, particularly those involving the formation of new carbon-carbon and carbon-heteroatom bonds.
Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents. wikipedia.org The C4-bromo substituent of this compound can readily undergo halogen-metal exchange with organolithium reagents, such as n-butyllithium or tert-butyllithium, to generate a highly reactive 4-lithiopyrazole intermediate. wikipedia.orgnih.gov This lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position. The rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org
A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can also be employed for bromine-metal exchange under non-cryogenic conditions, offering a practical alternative to using alkyl lithium reagents alone. nih.govnih.gov
Table 1: Examples of Electrophiles Used in Halogen-Metal Exchange Reactions
| Electrophile Class | Specific Example | Resulting Functional Group |
|---|---|---|
| Aldehydes/Ketones | Acetone | Tertiary alcohol |
| Esters | Ethyl acetate | Ketone |
| Carbon dioxide | CO₂ | Carboxylic acid |
| Alkyl halides | Methyl iodide | Methyl group |
| Silyl halides | Trimethylsilyl chloride | Trimethylsilyl group |
The C4-bromo bond is susceptible to oxidative addition to a low-valent palladium(0) complex, a key step in many palladium-catalyzed cross-coupling reactions. rsc.org This allows for the formation of new bonds between the C4 position of the pyrazole ring and various organic fragments. Common cross-coupling reactions involving aryl bromides include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govresearchgate.net These reactions are highly versatile and tolerate a wide range of functional groups, making them invaluable tools in organic synthesis. nih.gov
For instance, in a Suzuki-Miyaura coupling, the 4-bromopyrazole derivative would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.net The choice of ligands on the palladium catalyst can significantly influence the efficiency and selectivity of the reaction. acs.org
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron reagent | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal alkyne | C-C |
| Buchwald-Hartwig | Amine/Amide | C-N |
| Stille | Organotin reagent | C-C |
| Negishi | Organozinc reagent | C-C |
Reactivity of the N1-Cyclopropyl Group
The N1-cyclopropyl group can also influence the reactivity of the molecule. The cyclopropyl ring is known to have some degree of unsaturation and can participate in reactions that are characteristic of double bonds under certain conditions, such as ring-opening reactions under strongly acidic or catalytic hydrogenation conditions. However, in the context of the pyrazole system, the cyclopropyl group is generally stable.
The primary influence of the N1-cyclopropyl group is steric. It can hinder the approach of reagents to the N1 and C5 positions of the pyrazole ring. Electronically, the cyclopropyl group is generally considered to be weakly electron-donating, which can slightly increase the electron density of the pyrazole ring and potentially influence the rate of electrophilic substitution reactions if the C4 position were available.
Strain-Induced Ring-Opening Reactions
The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, estimated to be around 27.6 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This inherent strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions under certain conditions, as this relieves the strain and leads to more stable, acyclic products. pressbooks.pub The reactivity of the cyclopropyl group in this compound is expected to be influenced by the electronic nature of the attached pyrazole ring.
Reactions that could potentially induce the opening of the cyclopropyl ring include:
Acid-catalyzed reactions: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be attacked by nucleophiles, resulting in a ring-opened product.
Reactions with electrophiles: Electrophiles can attack the C-C bonds of the cyclopropane ring, which have some double-bond character, leading to ring cleavage.
Transition metal-catalyzed reactions: Certain transition metals can insert into the C-C bonds of the cyclopropane ring, facilitating a variety of transformations that lead to ring-opened products.
Electronic and Steric Influence on Pyrazole Ring Reactivity
The pyrazole ring is an electron-rich heteroaromatic system. The reactivity of the pyrazole ring in this compound is modulated by the electronic and steric effects of its substituents.
Electronic Effects:
Cyclopropyl Group: The cyclopropyl group is known to be a good π-electron donor, capable of conjugating with adjacent π-systems. stackexchange.com This electron-donating nature of the cyclopropyl group at the N1 position increases the electron density of the pyrazole ring, thereby activating it towards electrophilic substitution.
Methyl Group: The methyl group at the C3 position is an electron-donating group through an inductive effect, further enhancing the electron density of the pyrazole ring.
Bromo Group: The bromo group at the C4 position is an electron-withdrawing group through its inductive effect, but a weak deactivator in electrophilic aromatic substitution due to the counteracting electron-donating resonance effect of its lone pairs. wikipedia.org
Steric Effects:
The cyclopropyl and methyl groups can exert steric hindrance, which can influence the regioselectivity of reactions. numberanalytics.com For instance, the approach of a bulky reagent to the positions adjacent to these groups might be hindered.
Mechanistic Investigations of Characteristic Reactions
Due to the lack of specific experimental studies on this compound, the following discussion on reaction mechanisms is based on general principles of pyrazole reactivity.
Elucidation of Proposed Reaction Pathways and Intermediates
Electrophilic Aromatic Substitution:
Electrophilic substitution is a characteristic reaction of pyrazoles and is expected to occur on the pyrazole ring of this compound. The reaction would proceed via a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex).
The general mechanism is as follows:
Attack of the electron-rich pyrazole ring on an electrophile (E+), leading to the formation of a sigma complex.
Deprotonation of the sigma complex to restore the aromaticity of the pyrazole ring.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution on the pyrazole ring is generally difficult due to its electron-rich nature. tandfonline.com However, the presence of the bromo substituent at the C4 position could potentially allow for nucleophilic substitution reactions, particularly under forcing conditions or through metal-catalyzed cross-coupling reactions.
Analysis of Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity in Electrophilic Substitution:
In electrophilic substitution reactions on the pyrazole ring, the position of attack is directed by the existing substituents. For this compound, the C5 position is the most likely site for electrophilic attack. This is because:
The N1-cyclopropyl and C3-methyl groups are activating and direct electrophiles to the C5 position.
The C4 position is already substituted with a bromine atom.
Attack at the C5 position leads to a more stable carbocation intermediate due to resonance stabilization involving the adjacent nitrogen atom and the electron-donating substituents.
Stereoselectivity in Derivatization:
If the derivatization involves the creation of a new stereocenter, the stereoselectivity of the reaction would be influenced by the existing chiral centers or by the use of chiral reagents or catalysts. unl.ptacs.org In the case of reactions involving the cyclopropyl group, if it were to participate in a reaction that generates a new chiral center, the approach of the reagent could be influenced by the pyrazole ring, potentially leading to diastereoselectivity. rsc.org
Derivatization and Functionalization of 4 Bromo 1 Cyclopropyl 3 Methylpyrazole
Cross-Coupling Reactions at the C4-Bromo Position
The bromine atom at the C4 position of the pyrazole (B372694) ring is a key functional handle for introducing molecular diversity. Its reactivity is well-established in a variety of palladium- and copper-catalyzed cross-coupling reactions, which serve as powerful tools for forging new chemical bonds.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. nih.gov This palladium-catalyzed reaction couples organoboron compounds, such as boronic acids or their esters, with organohalides. For 4-Bromo-1-cyclopropyl-3-methylpyrazole, this reaction provides a direct route to 4-aryl-, 4-heteroaryl-, or 4-alkyl-substituted pyrazoles. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. nih.gov
The successful coupling of 4-bromopyrazole derivatives generally requires a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system. rsc.org Palladium precatalysts, such as XPhos Pd G2, have demonstrated high efficiency in these transformations. The choice of ligand is critical, with bulky electron-rich phosphines often providing the best results. The reaction is robust and can be applied to a wide range of substrates, including those with unprotected functional groups like anilines. nih.gov The use of potassium cyclopropyltrifluoroborate (B8364958) in Suzuki-Miyaura reactions has also proven effective for coupling with aryl chlorides, highlighting the utility of cyclopropyl (B3062369) motifs in cross-coupling chemistry. nih.gov
| Bromopyrazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl boronic acids | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | Good to excellent | rsc.org |
| ortho-Bromoanilines | Aryl/Alkenyl boronic esters | Pd(OAc)₂ / SPhos | K₂CO₃ | DME/H₂O | Good to excellent | nih.gov |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME | High | rsc.org |
The Sonogashira coupling reaction is a highly reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation, catalyzed by a combination of palladium and a copper(I) co-catalyst, is instrumental for synthesizing arylalkynes and conjugated enynes under mild conditions. organic-chemistry.orglibretexts.org
In the context of this compound, Sonogashira coupling enables the introduction of an alkynyl moiety at the C4 position, yielding 4-alkynyl pyrazole derivatives. These products are valuable intermediates and have been identified as potential inhibitors of enzymes like PDE4. nih.gov The reaction typically employs a palladium(0) catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) salt, like CuI, in the presence of an amine base (e.g., triethylamine), which also serves as the solvent. nih.gov While the classic conditions are effective, copper-free Sonogashira variants have also been developed. libretexts.org The reactivity of the halide in this coupling generally follows the order I > Br > Cl. wikipedia.org
| Halopyrazole Substrate | Alkyne | Catalyst System | Base/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Iodo-pyrazole derivatives | Various terminal alkynes | Pd/C-CuI-PPh₃ | Not specified | Not specified | Good | nih.gov |
| 4-Bromo-6H-1,2-oxazine analog | Trimethylsilylethyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | Room Temp, 20 h | Good | nih.gov |
| 4-Bromo-5-trifluoromethyl-1H-pyrazole | Trimethylsilylacetylene (TMSA) | Pd(PPh₃)₄ / CuI | Et₃N / THF | Reflux, 4 h | 90% | researchgate.net |
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling an organohalide with an organozinc reagent. organic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. Although specific examples involving this compound are not prominently documented, the general applicability of Negishi coupling to aryl halides suggests its potential utility for this substrate.
Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide (e.g., ZnCl₂). The resulting organozinc compound can then be coupled with this compound in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to introduce a wide variety of alkyl, vinyl, aryl, or benzyl (B1604629) groups at the C4 position. The versatility of this method makes it an attractive, albeit less commonly reported, strategy for derivatizing the 4-bromopyrazole scaffold. organic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govresearchgate.net This reaction has become one of the most powerful methods for synthesizing anilines and their derivatives. nih.gov For this compound, this reaction is crucial for introducing amino functionalities at the C4 position, which are common pharmacophores in biologically active molecules. researchgate.net
The success of the Buchwald-Hartwig amination on heterocyclic bromides often depends on the careful selection of the palladium catalyst, ligand, and base. nih.govchemrxiv.org Modern catalyst systems often employ bulky, electron-rich biarylphosphine ligands (e.g., tBuDavePhos, tBuBrettPhos) that facilitate the challenging reductive elimination step. nih.govnih.gov The reaction is compatible with a broad range of amines, including primary and secondary aliphatic and aromatic amines, as well as various N-heterocycles. nih.gov While palladium is the dominant catalyst, copper-catalyzed C-N coupling reactions have also been studied, sometimes showing complementary reactivity, particularly for alkylamines possessing β-hydrogen atoms. nih.govresearchgate.net
| Bromopyrazole Substrate | Amine | Catalyst/Ligand | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene, 160°C, MW | 60% | nih.govresearchgate.net |
| 4-Bromo-1H-1-tritylpyrazole | Aryl/bulky alkylamines | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene, 100°C | Good | nih.govresearchgate.net |
| Unprotected 4-bromo-1H-pyrazole | Aromatic/Aliphatic amines | Pd precatalyst / tBuBrettPhos | LHMDS | 50-80°C | Moderate to excellent | nih.gov |
| N-substituted 4-bromo-7-azaindoles | Amines/Amides | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Good | beilstein-journals.org |
Beyond the major named reactions, the C4-bromo position is reactive in various other palladium- and copper-catalyzed transformations for C-C and C-heteroatom bond formation. mit.edunih.gov
Copper-Catalyzed Reactions: Copper catalysis is particularly significant for forming carbon-heteroatom bonds (C-O, C-S, C-N) in Ullmann-type couplings. researchgate.netmdpi.com These reactions typically involve coupling an aryl halide with an alcohol, thiol, or amine in the presence of a copper catalyst, often under harsher conditions than their palladium-catalyzed counterparts, though modern ligand development has enabled milder protocols. researchgate.net Copper catalysis is also central to certain C-C bond-forming reactions, such as the alkynylation of pyrazoles. organic-chemistry.orgnih.gov Recent advances have highlighted the use of copper nanoparticles as a greener catalyst for these transformations. nih.gov
Palladium-Catalyzed Reactions: The versatility of palladium catalysis extends to numerous other C-C bond-forming reactions. For instance, palladium catalysts can mediate the cycloisomerization and dimerization of certain substrates. nih.gov The development of new ligands continues to expand the scope of palladium-catalyzed reactions, enabling difficult transformations like C-O bond formation between aryl halides and primary alcohols. mit.edu
Functionalization Strategies at Pyrazole Nitrogen (N1)
The N1 position of the pyrazole ring in the target molecule is already substituted with a cyclopropyl group. This substituent is typically introduced during the synthesis of the pyrazole ring itself, most commonly through the condensation of a hydrazine (B178648) derivative (in this case, cyclopropylhydrazine) with a 1,3-dicarbonyl compound or its equivalent. clockss.orgnih.gov
Direct post-synthetic functionalization at the N1 position is less common once a non-labile substituent like a cyclopropyl group is in place. However, recent research has explored novel palladium-catalyzed reactions involving N-cyclopropyl groups. For example, a method has been developed for the C-C bond cleavage of N-cyclopropyl acylhydrazones, followed by cycloisomerization to yield pyrazoles. researchgate.net This deconstructive strategy highlights that under specific catalytic conditions, the N-cyclopropyl group can participate in further transformations. While not a direct functionalization of the existing N1-cyclopropyl pyrazole, it demonstrates a modern synthetic strategy where the N-cyclopropyl unit is a reactive precursor to the final pyrazole product. researchgate.net
Alternative strategies for creating diversity at the N1 position typically rely on synthesizing a library of pyrazoles using various substituted hydrazines from the outset.
Alkylation and Arylation Beyond the Cyclopropyl Group
The bromine atom at the C4 position of the pyrazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse alkyl and aryl substituents. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds. In the context of 4-bromopyrazoles, it allows for the introduction of aryl, heteroaryl, or vinyl groups. While specific studies on this compound are not extensively documented, the reactivity of related 4-bromopyrazoles suggests its feasibility. The general reaction involves the coupling of the bromopyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles like pyrazoles has been successfully carried out using specific palladium precatalysts under mild conditions. nih.gov
Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the C4 position. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reaction conditions can be optimized to achieve high yields, as demonstrated in the Sonogashira coupling of other 4-bromo-3-methyl-pyrazoles. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. It enables the reaction of aryl halides with a wide range of amines to form arylamines. For this compound, this reaction would lead to the synthesis of 4-amino-1-cyclopropyl-3-methylpyrazole derivatives. The choice of palladium catalyst and ligand is critical for the success of this transformation, with bulky biarylphosphine ligands often being employed. nih.govresearchgate.netchemrxiv.org The amination of unprotected five-membered heterocyclic bromides, including bromopyrazoles, has been achieved using specific palladium precatalysts under mild conditions. nih.gov
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction could be employed to introduce alkenyl groups at the C4 position of this compound. Intramolecular Heck reactions of related bromo- or iodophenyl substituted cyclic enamides have been shown to produce spiro compounds. nih.gov
| Coupling Reaction | Reactant | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | 4-Aryl/vinyl-pyrazole |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 4-Alkynyl-pyrazole |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | 4-Amino-pyrazole |
| Heck | Alkene | Pd catalyst, base | 4-Alkenyl-pyrazole |
Modifications of the Cyclopropyl Moiety
The N-cyclopropyl group, while generally stable, can undergo specific chemical transformations, offering another avenue for derivatization.
Ring-Opening Reactions: Under certain conditions, the strained cyclopropane (B1198618) ring can be opened. For instance, N-cyclopropylamides have been shown to undergo a ring-opening rearrangement in the presence of a Lewis acid like aluminum chloride to yield N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net While this specific reaction on an N-cyclopropylpyrazole has not been reported, it suggests a potential pathway for modifying the cyclopropyl group. Similarly, oxidative radical ring-opening/cyclization of cyclopropane derivatives has been explored. nih.gov The construction of heterocyclic compounds from activated cyclopropane derivatives offers an alternative strategy for preparing more complex molecules. nih.gov
Functionalization: Direct functionalization of the cyclopropane ring itself is another possibility. Palladium-catalyzed α-arylation of cyclopropyl nitriles has been reported, providing access to important synthetic intermediates. nih.gov Furthermore, cooperative photoredox and N-heterocyclic carbene-catalyzed formal C–H acylation of cyclopropanes has been demonstrated. rsc.org These methods, although not directly applied to this compound, indicate the potential for introducing substituents onto the cyclopropyl ring.
Chemical Modifications at the C3-Methyl Group
The methyl group at the C3 position of the pyrazole ring is also a site for chemical modification, allowing for the introduction of various functional groups.
Side-Chain Derivatization (e.g., Oxidation, Halogenation)
Oxidation: The C3-methyl group can be oxidized to introduce oxygen-containing functionalities. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to a hydroxymethyl, formyl, or carboxylic acid group. These transformations provide valuable intermediates for further derivatization.
Halogenation: The methyl group can be halogenated, typically under free-radical conditions, to introduce one or more halogen atoms. For example, N-halosuccinimides can be used for the halogenation of pyrazoles. researchgate.net This functionalization can activate the methyl group for subsequent nucleophilic substitution reactions.
Introduction of Diverse Functional Groups
Once functionalized, for instance through halogenation, the C3-side chain can be further modified by nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, azides, cyanides, and thiols, leading to a diverse library of derivatives.
Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Building Block
The versatile reactivity of this compound makes it an attractive starting material for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds.
Pyrazolo[1,5-a]pyrimidines: These fused systems can be synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.gov By first converting the bromo group of this compound to an amino group, this derivative could then be used as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines.
Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved through various methods, including the cyclization of 5-aminopyrazoles with unsaturated ketones or alkynyl aldehydes. mdpi.comnih.govnih.gov Again, conversion of the bromo substituent to an amino group would be a necessary first step to utilize this compound in these synthetic routes.
Pyrazolo[3,4-d]pyridazines: These fused heterocycles can be synthesized from appropriately substituted pyrazoles. documentsdelivered.comamanote.com For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized from pyrazolo[3,4-d]pyrimidin-4-ol. nih.gov The bromo and methyl groups on this compound could be strategically manipulated to build the pyridazine (B1198779) ring.
| Fused Heterocycle | Key Precursor from Target Molecule | General Synthetic Strategy |
| Pyrazolo[1,5-a]pyrimidine | 4-Amino-1-cyclopropyl-3-methylpyrazole | Condensation with β-dicarbonyl compounds |
| Pyrazolo[3,4-b]pyridine | 4-Amino-1-cyclopropyl-3-methylpyrazole | Cyclization with unsaturated ketones/aldehydes |
| Pyrazolo[3,4-d]pyridazine | Functionalized this compound | Cyclocondensation reactions |
Spectroscopic and Structural Characterization of 4 Bromo 1 Cyclopropyl 3 Methylpyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Bromo-1-cyclopropyl-3-methylpyrazole, a combination of 1D and 2D NMR techniques would be employed to unambiguously assign all proton and carbon signals.
¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants for Proton Assignments
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the methyl group, the cyclopropyl (B3062369) ring, and the pyrazole (B372694) ring.
The methyl group protons (CH ₃) attached to the C3 position of the pyrazole ring are predicted to appear as a singlet in the upfield region, typically around δ 2.2-2.4 ppm . The absence of adjacent protons results in no spin-spin coupling.
The pyrazole ring proton (H5) is anticipated to resonate as a singlet further downfield, likely in the range of δ 7.4-7.6 ppm . Its chemical shift is influenced by the electron-withdrawing effect of the adjacent nitrogen atoms and the bromine at C4.
The cyclopropyl group protons present a more complex spin system. The proton on the carbon attached to the N1 of the pyrazole ring (N-CH ) is expected to be a multiplet (tt - triplet of triplets or similar) around δ 3.4-3.6 ppm . The four methylene (B1212753) protons (-CH ₂-) on the cyclopropyl ring are diastereotopic and will appear as two distinct multiplets in the upfield region, predicted to be around δ 0.8-1.2 ppm .
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH ₃ (on C3) | 2.3 | s (singlet) | N/A |
| Pyrazole CH (on C5) | 7.5 | s (singlet) | N/A |
| Cyclopropyl N-CH | 3.5 | m (multiplet) | ~3-8 |
| Cyclopropyl -CH ₂- | 0.9 | m (multiplet) | ~3-8 |
| Cyclopropyl -CH ₂- | 1.1 | m (multiplet) | ~3-8 |
¹³C NMR Chemical Shifts and Connectivity Mapping
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected.
The methyl carbon (-C H₃) is predicted to have a chemical shift in the upfield region, around δ 12-14 ppm .
The cyclopropyl carbons are expected at the higher end of the alkane region. The methine carbon (N-C H) would likely appear around δ 35-40 ppm , while the two methylene carbons (-C H₂) are predicted to be in the δ 7-10 ppm range.
The pyrazole ring carbons have characteristic chemical shifts. The C4 carbon, being attached to bromine, would be significantly shielded, with a predicted shift around δ 95-100 ppm . The C3 and C5 carbons are expected to resonate downfield due to their proximity to the nitrogen atoms, with C3 (bearing the methyl group) around δ 148-152 ppm and C5 around δ 138-142 ppm .
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (on C3) | 13 |
| Pyrazole C -Br (C4) | 97 |
| Pyrazole C -H (C5) | 140 |
| Pyrazole C -CH₃ (C3) | 150 |
| Cyclopropyl N-C H | 37 |
| Cyclopropyl -C H₂- | 8 |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation
To confirm the assignments from 1D NMR and to establish the complete molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between the N-CH proton of the cyclopropyl group and the adjacent -CH₂- protons, as well as between the two diastereotopic methylene protons of the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their respective carbon signals, for instance, confirming the assignments of the methyl, pyrazole C5-H, and various cyclopropyl C-H groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include the methyl protons to C3 and C4 of the pyrazole ring, and the pyrazole H5 proton to C3, C4, and the N-CH carbon of the cyclopropyl group. The N-CH proton of the cyclopropyl group would show correlations to the pyrazole N1-attached carbons (C5) and to the cyclopropyl methylene carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be particularly useful in confirming the substitution pattern, for example, by showing a spatial correlation between the N-CH proton of the cyclopropyl group and the H5 proton of the pyrazole ring.
Nitrogen-15 (¹⁵N) NMR Studies for Pyrazole Ring Nitrogen Environments
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals would be expected for the pyrazole ring nitrogens.
The N1 nitrogen, bonded to the cyclopropyl group, is expected to have a chemical shift in the range of δ -150 to -170 ppm (relative to nitromethane). The N2 nitrogen, which is a doubly bonded imine-type nitrogen, would be found further downfield, typically in the range of δ -70 to -90 ppm . caltech.edupsu.edu These shifts are sensitive to substitution and solvent effects.
| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm, rel. to CH₃NO₂) |
| N1 (N-cyclopropyl) | -160 |
| N2 | -80 |
Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.
C-H Stretching: Aromatic C-H stretching from the pyrazole ring is expected around 3100-3150 cm⁻¹ . Aliphatic C-H stretching from the methyl and cyclopropyl groups will appear just below 3000 cm⁻¹ . The C-H bonds of the cyclopropane (B1198618) ring may also show a characteristic absorption slightly above 3000 cm⁻¹.
C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which will give rise to a series of medium to strong absorption bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bonds within the pyrazole ring and between the ring and the cyclopropyl group will likely appear in the 1250-1350 cm⁻¹ range.
C-Br Stretching: The C-Br bond stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 500-650 cm⁻¹ .
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch (pyrazole) | 3100-3150 | Medium |
| Aliphatic C-H Stretch (methyl, cyclopropyl) | 2850-3050 | Strong |
| C=N / C=C Stretch (pyrazole ring) | 1450-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-Br Stretch | 500-650 | Strong |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
For this compound (C₇H₉BrN₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, with two peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes. The calculated exact masses would be approximately 200.0003 for [C₇H₉⁷⁹BrN₂]⁺ and 201.9983 for [C₇H₉⁸¹BrN₂]⁺.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve several key pathways:
Loss of a bromine radical: A prominent fragment would be expected at [M - Br]⁺, corresponding to the loss of the bromine atom.
Loss of methyl radical: Fragmentation could occur via the loss of the methyl group, leading to an [M - CH₃]⁺ ion.
Cleavage of the cyclopropyl group: The cyclopropyl ring can fragment in several ways, including the loss of C₃H₅ or ethene (C₂H₄), leading to characteristic lower mass fragments.
Ring cleavage: The pyrazole ring itself can undergo cleavage, often initiated by the loss of N₂ or HCN, a common fragmentation pathway for pyrazole derivatives. researchgate.net
| Ion | Predicted m/z (for ⁷⁹Br) | Identity |
| [M]⁺ | 200 | Molecular Ion |
| [M+2]⁺ | 202 | Isotopic Molecular Ion (⁸¹Br) |
| [M - Br]⁺ | 121 | Loss of Bromine |
| [M - CH₃]⁺ | 185 | Loss of Methyl |
| [M - C₂H₄]⁺ | 172 | Loss of Ethene from Cyclopropyl |
| [M - N₂]⁺ | 172 | Loss of Nitrogen from Pyrazole Ring |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio to a very high degree of accuracy, HRMS can confirm the molecular formula of a compound.
For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₇H₈BrN₃. However, a search of scientific literature did not yield any published experimental HRMS data for this specific compound. Therefore, confirmation of its molecular formula through HRMS cannot be substantiated with publicly available research findings.
Interactive Data Table: Theoretical Mass Calculation for this compound
| Parameter | Value |
| Molecular Formula | C₇H₈BrN₃ |
| Monoisotopic Mass | 213.9929 u |
| Isotopes | ⁷⁹Br, ⁸¹Br |
| Theoretical [M+H]⁺ (⁷⁹Br) | 214.9997 u |
| Theoretical [M+H]⁺ (⁸¹Br) | 216.9976 u |
Note: This table represents theoretical values, as no experimental HRMS data has been found in published literature.
X-ray Crystallography for Solid-State Molecular Structure Determination
Despite the importance of this technique for unambiguous structure elucidation, no published X-ray crystallographic studies for this compound were found. Consequently, a detailed analysis of its solid-state molecular structure is not possible at this time. The following subsections outline the type of information that would be obtained from such a study, should the data become available.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
An X-ray crystal structure of this compound would provide a wealth of data on its covalent geometry. This would include the precise lengths of all bonds (e.g., C-C, C-N, C-Br, N-N), the angles between adjacent bonds, and the torsion angles that define the three-dimensional shape of the molecule. This information is fundamental to understanding the electronic and steric properties of the compound. Without experimental data, any discussion of these parameters would be purely speculative.
Study of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. A crystallographic study of this compound would identify these interactions and describe how they assemble the molecules into a three-dimensional lattice. Understanding the crystal packing is crucial for comprehending the physical properties of the solid material, such as its melting point and solubility. In the absence of a crystal structure, the nature of the intermolecular interactions for this compound remains uncharacterized.
Lack of Publicly Available Research Precludes Detailed Computational Analysis of this compound
A thorough and extensive search of scientific databases and scholarly articles has revealed a significant gap in the literature regarding computational and theoretical studies of the specific compound This compound . Despite the growing interest in the computational analysis of heterocyclic compounds like pyrazole derivatives, no dedicated research focusing on the geometry optimization, electronic structure, frontier molecular orbitals, electrostatic potential, conformational analysis, or reaction mechanisms of this particular molecule appears to have been published.
The detailed outline provided for an article on this subject requires specific, data-rich content, including quantitative results from Density Functional Theory (DFT) calculations and other computational models. This includes precise bond lengths and angles from geometry optimization, energy levels of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), charge distribution maps, and energy profiles of reaction pathways.
While general principles of computational chemistry and the typical behavior of pyrazole and cyclopropyl moieties can be discussed, applying these in a specific, quantitative manner to this compound without direct research is speculative. Therefore, until such studies are conducted and published, a detailed computational and theoretical analysis as outlined cannot be provided.
Computational and Theoretical Studies on 4 Bromo 1 Cyclopropyl 3 Methylpyrazole
Reaction Mechanism Elucidation via Computational Modeling
Prediction of Regio- and Stereoselectivity in Chemical Reactions
Computational chemistry offers powerful predictive capabilities for determining the outcomes of chemical reactions. For 4-Bromo-1-cyclopropyl-3-methylpyrazole, theoretical methods, particularly Density Functional Theory (DFT), are employed to forecast the regio- and stereoselectivity of various transformations, such as electrophilic aromatic substitution, cycloaddition, and metal-catalyzed coupling reactions.
The prediction of selectivity is primarily based on the analysis of the reaction's potential energy surface. By calculating the energies of transition states and intermediates for all possible reaction pathways, the kinetically and thermodynamically favored products can be identified. mdpi.com For instance, in a [3+2] cycloaddition reaction, DFT calculations can determine the activation energies (Ea) for the formation of different regioisomeric and stereoisomeric products. The pathway with the lowest activation energy corresponds to the kinetically preferred product. mdpi.comnih.gov
The substituents on the pyrazole (B372694) ring—bromo, cyclopropyl (B3062369), and methyl groups—play a crucial role in directing the regioselectivity. Their combined steric and electronic influences dictate the most probable sites for chemical attack. researchgate.netmdpi.com
Electronic Effects : The electron-withdrawing nature of the bromine atom at the C4 position deactivates the ring towards electrophilic attack, while the electron-donating methyl group at C3 and the cyclopropyl group at N1 modulate the electron density distribution across the ring. Computational models can quantify these effects to predict the most nucleophilic or electrophilic sites.
Steric Effects : The bulkiness of the cyclopropyl and methyl groups can hinder the approach of reagents to nearby positions, favoring reactions at less sterically crowded sites. This is a critical factor in determining the diastereoselectivity of reactions. nih.gov
A typical computational workflow involves optimizing the geometries of reactants, transition states, and products. The calculated energy differences between these structures provide the activation and reaction energies. The results of such an analysis can be summarized to predict the major product of a reaction.
| Reaction Pathway | Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Pathway A | C4 Position | 18.5 | Yes |
| Pathway B | C5 Position | 22.1 | No |
In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data
The in silico prediction of spectroscopic data is a cornerstone of computational chemistry, used for structure verification and interpretation of experimental spectra. For this compound, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can be compared with experimental results for validation.
The most common method for these predictions is DFT, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The process begins with the geometry optimization of the molecule to find its lowest energy conformation. Following this, calculations are performed to determine:
NMR Spectra : Theoretical ¹H and ¹³C NMR chemical shifts are calculated. These values are often referenced against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
IR Spectra : Vibrational frequency calculations yield the positions and intensities of IR absorption bands. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. researchgate.net
A close analogue, 4-bromo-3,5-dimethylpyrazole, has been the subject of detailed theoretical studies to elucidate its IR spectra, highlighting the importance of quantum theoretical approaches in understanding the complex vibrational modes, especially those involving hydrogen bonding in the solid state. nih.gov
Comparing the calculated spectra with experimental data is crucial. A good correlation validates the computed structure and the computational method employed. uomphysics.net Discrepancies can arise from several factors, including solvent effects (which can be modeled using methods like the Polarizable Continuum Model), intermolecular interactions in the solid state, and the inherent approximations of the theoretical level. researchgate.netmdpi.com
| Parameter | Hypothetical Experimental Value | Predicted (DFT/B3LYP) Value |
|---|---|---|
| ¹H NMR (δ, ppm) - CH₃ | 2.25 | 2.31 |
| ¹H NMR (δ, ppm) - Pyrazole H5 | 7.50 | 7.65 |
| ¹³C NMR (δ, ppm) - C4 (C-Br) | 95.0 | 93.5 |
| IR Frequency (cm⁻¹) - C=N stretch | 1580 | 1595 (scaled) |
| IR Frequency (cm⁻¹) - C-Br stretch | 650 | 640 (scaled) |
Studies on Electronic Effects of Substituents within the Pyrazole Ring
The chemical and physical properties of this compound are fundamentally governed by the electronic effects of its substituents. Computational studies provide quantitative insights into how the bromo, cyclopropyl, and methyl groups modulate the electronic structure of the pyrazole ring.
Several computational techniques are used to analyze these effects:
Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. researchgate.net The HOMO-LUMO energy gap (ΔE) is a measure of chemical stability; a smaller gap generally implies higher reactivity. researchgate.netschrodinger.com The electron-donating methyl and cyclopropyl groups would be expected to raise the HOMO energy, while the electron-withdrawing bromine atom would lower both HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) Maps : MEP analysis provides a visual representation of the charge distribution on the molecule's surface. wolfram.comdeeporigin.com It maps regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the nitrogen atom at position 2 is expected to be the most electron-rich site, as is typical for N-substituted pyrazoles. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis : NBO analysis provides information about charge distribution in terms of localized bonds and lone pairs, offering a detailed picture of substituent-induced electron density shifts.
| Electronic Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating ability (ionization potential). |
| LUMO Energy | -0.9 eV | Indicates electron-accepting ability (electron affinity). |
| HOMO-LUMO Gap (ΔE) | 5.9 eV | Relates to chemical stability and electronic transitions. researchgate.net |
| Dipole Moment | 2.5 D | Measures overall molecular polarity. |
Applications of 4 Bromo 1 Cyclopropyl 3 Methylpyrazole As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of a bromine atom, a methyl group, and a cyclopropyl (B3062369) group on the pyrazole (B372694) ring makes 4-Bromo-1-cyclopropyl-3-methylpyrazole a highly valuable starting material for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The pyrazole core itself is a well-established pharmacophore found in numerous pharmaceuticals.
A closely related analogue, 4-bromo-1-cyclopropyl-1H-pyrazole, has been identified as a key intermediate in the synthesis of triazolopyridazine c-Met kinase inhibitors, which are under investigation for cancer treatment nih.gov. This highlights the potential of the 4-bromo-1-cyclopropylpyrazole scaffold in the development of targeted therapeutics. The introduction of a methyl group at the 3-position, as in the title compound, can further influence the molecule's steric and electronic properties, potentially leading to enhanced biological activity or selectivity in its derivatives.
Leveraging the Bromine Atom for Strategic Linkages
The bromine atom at the 4-position of the pyrazole ring is a key functional handle for introducing molecular diversity. It readily participates in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for assembling complex molecular frameworks.
Table 1: Potential Cross-Coupling Reactions Utilizing the Bromine Atom
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Palladium catalyst, Base | 4-Aryl/heteroaryl-1-cyclopropyl-3-methylpyrazole |
| Sonogashira Coupling | Terminal alkyne, Palladium and Copper catalysts, Base | 4-Alkynyl-1-cyclopropyl-3-methylpyrazole |
| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | 4-Amino-1-cyclopropyl-3-methylpyrazole |
| Stille Coupling | Organostannane, Palladium catalyst | 4-Substituted-1-cyclopropyl-3-methylpyrazole |
These reactions enable the strategic linkage of the pyrazole core to a wide array of other molecular fragments, a fundamental strategy in the construction of novel drug candidates and other functional organic molecules. While specific examples with this compound are not extensively documented in publicly available literature, the reactivity of brominated pyrazoles in such transformations is a well-established principle in synthetic organic chemistry.
Utilizing the Cyclopropyl Group as a Stereochemical or Structural Feature
The cyclopropyl group is a valuable motif in medicinal chemistry, often introduced to enhance the metabolic stability, binding affinity, and conformational rigidity of a molecule. Its three-dimensional nature and unique electronic properties can significantly influence the pharmacological profile of a drug candidate.
In the context of this compound, the cyclopropyl group can serve several purposes in the design of complex molecules:
Conformational Constraint: By locking the substituent at the N1-position of the pyrazole ring, the cyclopropyl group can reduce the number of accessible conformations, which can lead to higher binding affinity for a biological target.
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to larger alkyl chains, which can improve the pharmacokinetic properties of a drug.
Improved Potency: The unique electronic and steric properties of the cyclopropyl ring can lead to favorable interactions with the active site of a protein, thereby enhancing the potency of the molecule.
The incorporation of this strained ring system is a deliberate design element aimed at optimizing the properties of the final target molecule.
Role in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. The versatility of this compound makes it an attractive scaffold for DOS.
Starting from this central building block, a library of diverse compounds can be generated by systematically varying the substituents at the 4-position through the cross-coupling reactions mentioned earlier. Further diversification can be achieved by modifying the methyl group or by performing reactions on the pyrazole ring itself. This approach allows for the rapid exploration of a large chemical space around the 1-cyclopropyl-3-methylpyrazole core, increasing the probability of discovering novel compounds with desired biological activities. While specific DOS libraries based on this exact compound are not detailed in the literature, the principles of DOS are well-suited to leveraging its synthetic handles nih.govmdpi.comacs.org.
Design and Synthesis of Advanced Ligands
The pyrazole nucleus is a well-known coordinating motif in inorganic and organometallic chemistry. The substituents on the pyrazole ring can be tailored to fine-tune the electronic and steric properties of the resulting ligands, which in turn influences the catalytic activity and stability of the metal complexes.
This compound can serve as a precursor for the synthesis of advanced ligands. The bromine atom can be replaced with various coordinating groups, such as phosphines, pyridines, or other heterocycles, through cross-coupling reactions. The cyclopropyl and methyl groups provide steric bulk that can be used to create specific ligand bite angles and coordination pockets around a metal center. These tailored ligands can find applications in various catalytic processes, including hydrogenation, cross-coupling, and polymerization.
Intermediate in the Development of Heterocyclic Scaffolds for Chemical Research
Beyond its direct use in the synthesis of discrete molecules, this compound can also serve as an intermediate in the construction of more complex, fused heterocyclic systems. The bromine atom and the adjacent C5-position of the pyrazole ring can be functionalized to enable annulation reactions, leading to the formation of bicyclic and polycyclic systems containing the pyrazole core.
For instance, functionalization at the 5-position followed by an intramolecular cyclization involving the bromo-substituent could lead to the formation of pyrazolo-fused heterocycles. Such fused systems are of significant interest in medicinal chemistry as they often exhibit unique biological activities. The synthesis of pyrazole-fused heterocycles is an active area of research, with applications in the development of new anticancer and antimicrobial agents researchgate.netnih.gov.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-1-cyclopropyl-3-methylpyrazole?
- Methodology : The synthesis typically involves bromination of a pre-functionalized pyrazole precursor. For example:
Cyclopropane introduction : Cyclopropane moieties are often introduced via [2+1] cycloaddition reactions using diazo compounds or via alkylation with cyclopropyl halides.
Bromination : Electrophilic bromination (e.g., using NBS or Br₂ in acetic acid) targets the pyrazole ring at the 4-position, guided by directing groups (e.g., methyl substituents) .
Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .
- Key Considerations : Regioselectivity in bromination depends on steric and electronic factors. Methyl groups at the 3-position enhance electrophilic substitution at C4 .
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm; pyrazole protons at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Stretching frequencies for C-Br (~550 cm⁻¹) and C-N (~1350 cm⁻¹) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 229 [M+H]⁺) confirm molecular weight .
Q. What are the common chemical reactions this compound undergoes?
- Substitution Reactions :
- Nucleophilic Aromatic Substitution (SNAr) : Bromine at C4 is displaced by amines or thiols under basic conditions (e.g., K₂CO₃/DMF, 80°C) to form 4-amino or 4-thio derivatives .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, 100°C) yields biaryl derivatives .
- Cyclopropane Ring Modifications : Ring-opening reactions with H₂O/H⁺ or transition metals (e.g., AgNO₃) generate propyl or hydroxylated analogs .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of bromo-pyrazoles?
- Electron-Withdrawing Effects : The bromine atom at C4 increases electrophilicity, accelerating SNAr but deactivating the ring toward electrophilic attacks. Methyl groups at C3 enhance regioselectivity via steric shielding .
- Substituent Impact : Trifluoromethyl groups (e.g., in related compounds) further polarize the ring, reducing reactivity in cross-coupling reactions compared to methyl analogs .
- Data Contradictions : Conflicting reports on reaction yields (e.g., 50–85% for SNAr) may arise from solvent polarity or catalyst loading variations. Systematic optimization (DoE) is recommended .
Q. What strategies optimize regioselectivity in substitution reactions involving this compound?
- Directing Groups : Use of methyl or methoxy groups at C3 or C5 positions directs electrophiles/bases to C4 via steric or electronic effects .
- Catalyst Selection : Bulky ligands (e.g., XPhos in Pd catalysis) suppress undesired β-hydride elimination in cross-coupling .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr, while non-polar solvents (toluene) improve cyclopropane stability .
Q. How to resolve contradictions in reported biological activities of similar bromo-pyrazoles?
- Case Study : Conflicting IC₅₀ values for kinase inhibition (e.g., 0.1–10 µM) may stem from assay conditions (ATP concentration, pH) or impurity profiles.
- Methodological Solutions :
- Standardized Assays : Use identical enzyme sources (e.g., recombinant kinases) and buffer conditions .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) reconcile structural variations (e.g., cyclopropyl vs. propyl groups) with binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
